molecular formula C6H6N4 B11727571 Pyrrolo[2,1-f][1,2,4]triazin-5-amine

Pyrrolo[2,1-f][1,2,4]triazin-5-amine

Cat. No.: B11727571
M. Wt: 134.14 g/mol
InChI Key: YTYJVFNNYBILSC-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring. The unique arrangement of nitrogen atoms within the rings contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-f][1,2,4]triazin-5-amine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with hydrazine derivatives under acidic or basic conditions. Another method includes the formation of triazinium dicyanomethylide intermediates, which then undergo cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize transition metal catalysts to facilitate the cyclization reactions and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,1-f][1,2,4]triazin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced triazine derivatives, and various substituted pyrrolo[2,1-f][1,2,4]triazin-5-amines .

Scientific Research Applications

Pyrrolo[2,1-f][1,2,4]triazin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolo[2,1-f][1,2,4]triazin-5-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are essential for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to target dysregulated signaling pathways in cancer cells .

Comparison with Similar Compounds

Pyrrolo[2,1-f][1,2,4]triazin-5-amine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-10-6(5)3-8-4-9-10/h1-4H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYJVFNNYBILSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1N)C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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